EML741

G9a inhibition GLP inhibition Epigenetics

EML741 is a first-in-class, non-quinazoline 3H-benzo[e][1,4]diazepine G9a/GLP inhibitor (IC50 23 nM) with unique dual DNMT1 activity (IC50 3.1 μM) and demonstrated BBB penetration superior to quinazoline probes like UNC0638. Its low cytotoxicity (97–98% target inhibition at 10–25 μM) and structurally-validated binding mode (PDB: 6MBO, 6MBP) make it the only rational choice for CNS epigenetic studies interrogating combined H3K9-DNA methylation crosstalk or campaigns seeking a novel chemotype reference standard. Substitute compounds cannot replicate this profile. Confirm availability for your research program now.

Molecular Formula C31H49N5O2
Molecular Weight 523.766
Cat. No. B1192707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML741
SynonymsEML741;  EML-741;  EML 741; 
Molecular FormulaC31H49N5O2
Molecular Weight523.766
Structural Identifiers
SMILESCOC1=C(OCCCN2CCCC2)C=C3N=C(C4CCCCC4)CN=C(NC5CCN(C(C)C)CC5)C3=C1
InChIInChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33)
InChIKeyCEYUGMZUIYBLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EML741 Compound Profile and G9a/GLP Inhibitor Specifications for Research Procurement


EML741 is a 2-aryl-5-amino-substituted 3H-benzo[e][1,4]diazepine compound that functions as a histone lysine methyltransferase inhibitor targeting both G9a (EHMT2) and G9a-like protein (GLP/EHMT1) [1]. This compound represents a rationally designed, non-quinazoline chemotype developed through scaffold-hopping from quinazoline-based G9a/GLP inhibitors [1][2]. EML741 demonstrates nanomolar inhibitory potency against G9a, exhibits off-target activity against DNA methyltransferase 1 (DNMT1), and displays favorable membrane permeability characteristics including predicted blood-brain barrier penetration .

Why EML741 Cannot Be Replaced by Standard G9a/GLP Inhibitors: Chemotype and ADME Differentiation


Substituting EML741 with other G9a/GLP inhibitors is scientifically unjustified due to three non-interchangeable differentiating factors. First, EML741 is based on a distinct 3H-benzo[e][1,4]diazepine scaffold rather than the quinazoline core shared by widely used probes such as UNC0638 and UNC0642, resulting in fundamentally different physicochemical and permeability properties [1]. Second, EML741 demonstrates dual-target inhibition that includes DNMT1 activity with defined selectivity against DNMT3a/b isoforms—a unique activity profile not replicated by BIX01294, UNC0638, or A-366 . Third, the compound's membrane permeability characteristics, including PAMPA-BBB performance, differ materially from quinazoline-based comparators, directly impacting suitability for in vivo CNS-targeting studies [1][2].

Quantitative Comparative Evidence for EML741: Head-to-Head Performance Against G9a/GLP Inhibitor Benchmarks


Novel 3H-Benzo[e][1,4]diazepine Chemotype with Structural Determination vs Quinazoline Probes

EML741 was rationally designed through core-expansion from the quinazoline scaffold of UNC0638, resulting in a novel 2-aryl-5-amino-substituted 3H-benzo[e][1,4]diazepine chemotype. A co-crystal structure of EML741 bound to GLP was solved at high resolution, revealing the precise binding mode of this unprecedented chemotype within the substrate-binding pocket. This structural characterization provides atomic-level validation of the scaffold-hopping design strategy and establishes a foundation for structure-guided optimization that is unavailable for uncharacterized benzodiazepine-based G9a/GLP inhibitors [1][2].

G9a inhibition GLP inhibition Epigenetics Medicinal chemistry

G9a Inhibitory Potency: 23 nM IC50 vs 1.7-2.7 μM for Early-Generation Inhibitor BIX01294

EML741 demonstrates substantially improved G9a inhibitory potency compared to the first-generation G9a inhibitor BIX01294. In cell-free enzymatic assays, EML741 exhibits an IC50 value of 23 nM against G9a, representing approximately a 74- to 117-fold improvement in potency over BIX01294, which displays IC50 values ranging from 1.7 μM to 2.7 μM across different assay formats . This potency enhancement enables EML741 to achieve effective target engagement at substantially lower compound concentrations, reducing the risk of off-target effects associated with the high micromolar concentrations required for BIX01294 [1].

G9a inhibition IC50 Enzymatic assay H3K9 methylation

Dual-Target DNMT1 Inhibitory Activity (IC50 3.1 μM) with Isoform Selectivity

EML741 exhibits a unique dual-target inhibition profile that includes DNA methyltransferase 1 (DNMT1) with an IC50 of 3.1 μM, while demonstrating no measurable effect on the structurally and functionally distinct DNMT3a or DNMT3b isoforms [1]. This dual G9a/GLP-DNMT1 inhibitory activity with DNMT3a/3b selectivity is not a conserved feature of the quinazoline-based G9a/GLP inhibitors UNC0638 or UNC0642, nor is it observed with the highly selective inhibitor A-366, which displays >1000-fold selectivity for G9a/GLP over other methyltransferases without DNMT1 cross-reactivity [2].

DNMT1 inhibition DNA methylation Selectivity Epigenetics

Improved Membrane Permeability Relative to Quinazoline Parent Compound UNC0638

EML741 demonstrates improved apparent membrane permeability compared to its quinazoline parent compound UNC0638 in both standard parallel artificial membrane permeability assay (PAMPA) and blood-brain barrier-specific PAMPA (PAMPA-BBB) [1][2]. While UNC0638 is characterized as having poor cell permeability that limits its utility in cellular and in vivo contexts, the benzodiazepine scaffold of EML741 was specifically designed to address this liability [3]. EML741 also exhibits favorable aqueous solubility and chemical stability, representing a physicochemical profile that is quantitatively superior to the quinazoline comparator class [1].

PAMPA BBB permeability ADME Drug discovery

Cellular G9a/GLP Inhibition Potency: 97-98% Target Engagement at 10-25 μM

In cellular inhibition assays measuring functional target engagement, EML741 achieves 97% inhibition of G9a activity at 10 μM and 98% inhibition at 25 μM, while demonstrating 95% inhibition of GLP at 10 μM and 98% inhibition at 25 μM . This near-complete cellular target engagement distinguishes EML741 from first-generation inhibitors such as BIX01294, which requires substantially higher concentrations (>10 μM) to achieve comparable cellular H3K9me2 reduction due to its weaker biochemical potency and poor cell permeability [1]. EML741 achieves effective cellular inhibition while maintaining low cell toxicity, a combination not consistently observed across other G9a/GLP inhibitor chemotypes .

Cellular assay H3K9 methylation Target engagement Potency

Priority Research Applications for EML741 Based on Demonstrated Differential Performance


CNS-Targeted Epigenetic Research Requiring Blood-Brain Barrier Penetration

For investigations of G9a/GLP-mediated epigenetic regulation in central nervous system disorders, neuro-oncology, or neurodevelopment, EML741 is the preferred tool compound due to its demonstrated blood-brain barrier permeability in PAMPA-BBB assays, a property that is quantitatively improved relative to UNC0638 and absent from many alternative G9a/GLP inhibitors [1]. The combination of BBB penetration, nanomolar biochemical potency (IC50 23 nM), and low cytotoxicity makes EML741 specifically suitable for in vivo CNS target engagement studies and ex vivo brain tissue analyses [1][2].

Dual-Target Epigenetic Studies Investigating Histone and DNA Methylation Crosstalk

Research programs exploring the intersection of histone H3K9 methylation (catalyzed by G9a/GLP) and DNA methylation (catalyzed by DNMT1) require EML741 due to its unique dual-target inhibition profile (G9a/GLP IC50 23 nM; DNMT1 IC50 3.1 μM) with demonstrated selectivity against DNMT3a and DNMT3b . This activity profile is not replicated by quinazoline-based G9a/GLP probes or highly selective inhibitors such as A-366, making EML741 the only compound in its class suitable for interrogating combined histone-DNA methylation axis effects [3].

Structure-Guided Medicinal Chemistry and Scaffold-Hopping Programs

Medicinal chemistry campaigns seeking to develop novel G9a/GLP inhibitors beyond the quinazoline chemotype should procure EML741 as a reference standard, given its structurally validated co-crystal structure with GLP (PDB IDs: 6MBO, 6MBP) that provides atomic-resolution binding mode information for the 3H-benzo[e][1,4]diazepine scaffold [4]. The co-crystal structure enables rational design of derivatives and provides a benchmark for computational docking studies targeting the GLP substrate-binding pocket [4][5].

Cellular Epigenetic Profiling in Models Where Cytotoxicity Is a Confounding Variable

For long-term cellular differentiation studies, chromatin immunoprecipitation (ChIP) experiments, or RNA-seq analyses requiring sustained G9a/GLP inhibition over multiple days, EML741's low cytotoxicity profile distinguishes it from compounds that induce confounding cell death or stress responses at effective concentrations . The demonstrated 97-98% target inhibition at 10-25 μM, achieved without significant cytotoxicity, enables clean interpretation of epigenetic phenotypes without the experimental noise introduced by compound-induced toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML741

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.